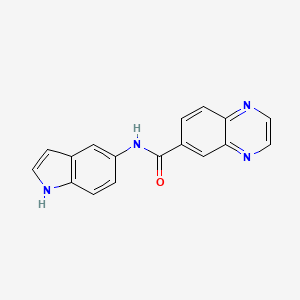
N-(1H-indol-5-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that combines the structural features of both indole and quinoxaline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoxaline is a bicyclic compound with a benzene ring fused to a pyrazine ring. The combination of these two structures in this compound results in a compound with potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Coupling of Indole and Quinoxaline: The indole and quinoxaline moieties are then coupled together through a series of reactions, often involving amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and controlled reaction temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline moieties to dihydroquinoxalines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indole and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Substitution Products: Various substituted indole and quinoxaline derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗がん、抗炎症作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とする治療効果の可能性について研究されています。
産業: 新素材や化学プロセス開発に使用されています。
作用機序
N-(1H-インドール-5-イル)キノキサリン-6-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的と水素結合などの相互作用を形成し、その活性を阻害または調節することができます。これにより、抗菌作用や抗がん作用など、さまざまな生物学的効果が得られます。
類似化合物:
インドール誘導体: インドール-3-酢酸やインドール-3-カルビノールなどの化合物は、インドール部分を共有し、同様の生物学的活性を有しています。
キノキサリン誘導体: キノキサリン-2-カルボキサミドやキノキサリン-6-カルボキサミドなどの化合物は、キノキサリン部分を共有し、同様の薬理学的特性を有しています。
独自性: N-(1H-インドール-5-イル)キノキサリン-6-カルボキサミドは、インドール部分とキノキサリン部分の両方を組み合わせているため、これらの部分のいずれか1つのみを含む化合物と比較して、より幅広い生物学的活性と潜在的な治療応用が得られる可能性があります。
類似化合物との比較
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxamide share the quinoxaline moiety and have similar pharmacological properties.
Uniqueness: N-(1H-indol-5-yl)quinoxaline-6-carboxamide is unique due to the combination of both indole and quinoxaline moieties, which can result in a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
特性
分子式 |
C17H12N4O |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
N-(1H-indol-5-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C17H12N4O/c22-17(12-1-3-15-16(10-12)20-8-7-19-15)21-13-2-4-14-11(9-13)5-6-18-14/h1-10,18H,(H,21,22) |
InChIキー |
TVDKRGOQYLQNGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclopropylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10989370.png)
![4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B10989378.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989388.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10989389.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B10989392.png)
![1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10989394.png)
![4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10989402.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10989426.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10989427.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B10989428.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10989431.png)

